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molecular formula C9H9BrN2O B1370696 5-Bromo-N-cyclopropylpicolinamide CAS No. 638219-77-9

5-Bromo-N-cyclopropylpicolinamide

Cat. No. B1370696
M. Wt: 241.08 g/mol
InChI Key: MBQYBUFHINSBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153968B2

Procedure details

To a solution of 5-bromo-pyridine-2-carboxylic acid methyl ester (1.0 eq.) (see Synth. Commun., 1997, 27, 515) in THF:MeOH (2:1; 0.2M) was added aqueous LiOH (1M; 3.0 eq.). The mixture was stirred for 12 h, concentrated and dried under vacuum. The residue was diluted in CH2Cl2 (0.2M), oxalyl chloride (8.0 eq.) was added and the mixture was stirred for 3h, concentrated, dried under vacuum and diluted in CH2Cl2 (0.2M). Cyclopropylamine (10 eq.) was added and the mixture was stirred for 2 h, poured in saturated aqueous NaHCO3 and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (CH2Cl2:EtOAc; 9:1) afforded the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=[O:4].[Li+].[OH-].C(Cl)(=O)C(Cl)=O.[CH:20]1([NH2:23])[CH2:22][CH2:21]1>C1COCC1.CO.C([O-])(O)=O.[Na+]>[CH:20]1([NH:23][C:3]([C:5]2[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=2)=[O:4])[CH2:22][CH2:21]1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted in CH2Cl2 (0.2M)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
diluted in CH2Cl2 (0.2M)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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